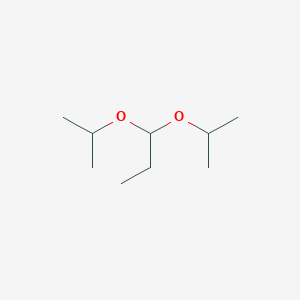
Urea, N,N''-(1,4-piperazinediyldi-3,1-propanediyl)bis(N'-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N’‘-(1,4-piperazinediyldi-3,1-propanediyl)bis(N’-(4-chlorophenyl)- is a complex organic compound characterized by the presence of a piperazine ring and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-(1,4-piperazinediyldi-3,1-propanediyl)bis(N’-(4-chlorophenyl)- typically involves the reaction of piperazine with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’‘-(1,4-piperazinediyldi-3,1-propanediyl)bis(N’-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.
Substitution: Amines, thiols; reactions may require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea derivatives.
Scientific Research Applications
Urea, N,N’‘-(1,4-piperazinediyldi-3,1-propanediyl)bis(N’-(4-chlorophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Urea, N,N’‘-(1,4-piperazinediyldi-3,1-propanediyl)bis(N’-(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The piperazine ring and chlorophenyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,4-Piperazinediyldi-3,1-propanediyl)bis(3-phenylurea)
- N,N’'-(1,4-Piperazinediyldi-3,1-propanediyl)bis(3-cyclohexylpropanamide)
- N,N’‘-(1,4-Piperazinediyldi-3,1-propanediyl)bis(N’-ethylurea)
Uniqueness
Urea, N,N’‘-(1,4-piperazinediyldi-3,1-propanediyl)bis(N’-(4-chlorophenyl)- is unique due to the presence of chlorophenyl groups, which impart distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, differentiating it from other similar compounds.
Properties
CAS No. |
55291-04-8 |
|---|---|
Molecular Formula |
C24H32Cl2N6O2 |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[3-[4-[3-[(4-chlorophenyl)carbamoylamino]propyl]piperazin-1-yl]propyl]urea |
InChI |
InChI=1S/C24H32Cl2N6O2/c25-19-3-7-21(8-4-19)29-23(33)27-11-1-13-31-15-17-32(18-16-31)14-2-12-28-24(34)30-22-9-5-20(26)6-10-22/h3-10H,1-2,11-18H2,(H2,27,29,33)(H2,28,30,34) |
InChI Key |
DJJONRNFQGNFDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)NC2=CC=C(C=C2)Cl)CCCNC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



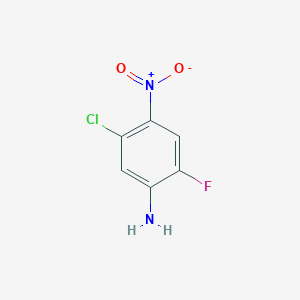
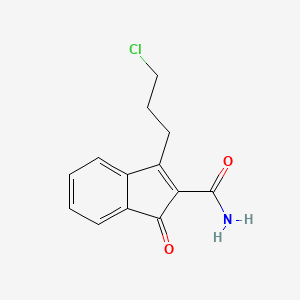
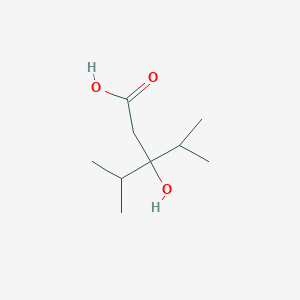
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
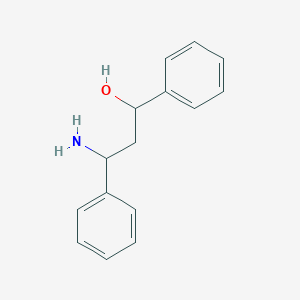
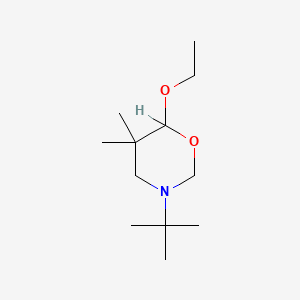
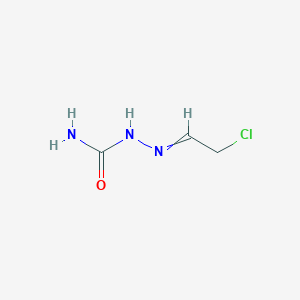
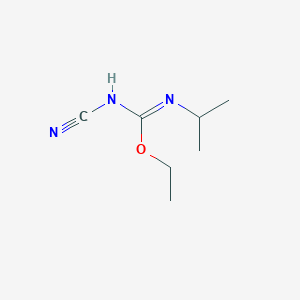
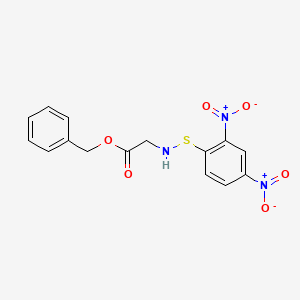
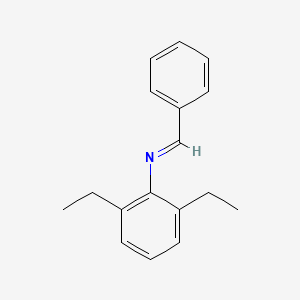
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)

